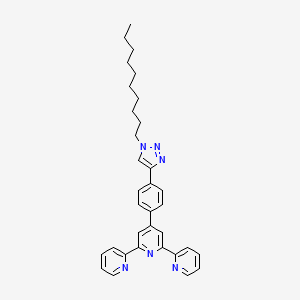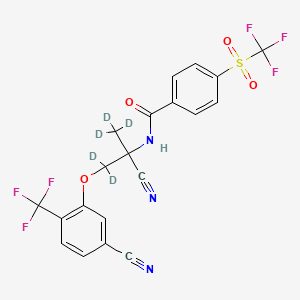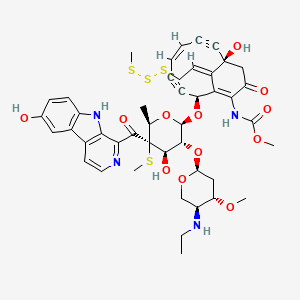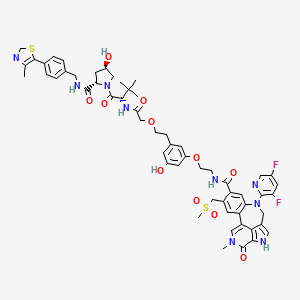
PROTAC BRD4 Degrader-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-14 is a proteolysis-targeting chimera designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of a novel class of small molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for therapeutic intervention in various diseases, particularly cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-14 involves several key steps:
Ligand Synthesis: The synthesis begins with the preparation of ligands for both BRD4 and an E3 ubiquitin ligase.
Linker Attachment: The ligands are then connected via a linker, which is designed to maintain the appropriate spatial orientation for effective protein degradation.
Final Assembly: The final PROTAC molecule is assembled by linking the BRD4 ligand to the E3 ligase ligand through the linker.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Purification and Quality Control: Employing techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
PROTAC BRD4 Degrader-14 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the ligands, potentially affecting the compound’s stability and activity.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles such as amines are used for substitution reactions.
Major Products
The major products formed from these reactions include modified ligands with enhanced binding properties, which are then incorporated into the final PROTAC molecule .
Scientific Research Applications
PROTAC BRD4 Degrader-14 has a wide range of scientific research applications:
Mechanism of Action
PROTAC BRD4 Degrader-14 exerts its effects by forming a ternary complex with BRD4 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in transcription regulation, leading to the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
ARV-825: Another BRD4-targeting PROTAC that has shown efficacy in preclinical models of cancer.
dBET6: A potent BRD4 degrader with demonstrated activity in various cancer cell lines.
ZXH-3-26: A BRD4-targeting PROTAC used in research to study liquid-liquid phase separation.
Uniqueness
PROTAC BRD4 Degrader-14 is unique due to its high specificity and potency in degrading BRD4. It has been optimized for better pharmacokinetic properties and reduced off-target effects compared to other BRD4 degraders .
Properties
Molecular Formula |
C57H61F2N9O11S2 |
|---|---|
Molecular Weight |
1150.3 g/mol |
IUPAC Name |
8-(3,5-difluoropyridin-2-yl)-N-[2-[3-hydroxy-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C57H61F2N9O11S2/c1-31-50(80-30-64-31)34-9-7-32(8-10-34)22-63-54(73)46-20-39(70)26-68(46)56(75)51(57(2,3)4)65-47(71)28-78-13-11-33-15-38(69)19-40(16-33)79-14-12-60-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-66(5)55(74)49-48(43)36(23-61-49)25-67(45)52-44(59)18-37(58)24-62-52/h7-10,15-19,21,23-24,27,30,39,46,51,61,69-70H,11-14,20,22,25-26,28-29H2,1-6H3,(H,60,72)(H,63,73)(H,65,71)/t39-,46+,51-/m1/s1 |
InChI Key |
JQHNOZDZLLPAJF-RVLLIKLQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



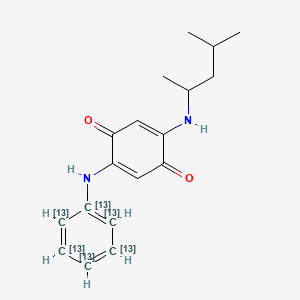

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)

